molecular formula C13H15NO B1631691 Leptomerine CAS No. 22048-97-1

Leptomerine

Cat. No.: B1631691
CAS No.: 22048-97-1
M. Wt: 201.26 g/mol
InChI Key: HHCLDHNLTJDYEN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Leptomerine, also known as “lepomerine”, primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the brain. By inhibiting AChE, this compound increases the level of acetylcholine in the brain, which can improve cholinergic functions .

Mode of Action

This compound interacts with AChE and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. The increased level of acetylcholine can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer’s disease .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. This enhances the transmission of signals in cholinergic neurons .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The inhibition of AChE by this compound leads to an increase in the concentration of acetylcholine in the brain. This can improve cholinergic functions and alleviate symptoms of neurological disorders like Alzheimer’s disease, where a deficiency of acetylcholine is often observed .

Chemical Reactions Analysis

Leptomerine undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include the use of oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

1-methyl-2-propylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-3-6-10-9-13(15)11-7-4-5-8-12(11)14(10)2/h4-5,7-9H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCLDHNLTJDYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)C2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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